![molecular formula C9H7NO6S B353809 4-[(Carboxymethyl)sulfanyl]-3-nitrobenzoic acid CAS No. 202191-24-0](/img/structure/B353809.png)
4-[(Carboxymethyl)sulfanyl]-3-nitrobenzoic acid
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Overview
Description
“4-[(Carboxymethyl)sulfanyl]-3-nitrobenzoic acid” is a chemical compound with the molecular formula C9H7NO6S. It has a molecular weight of 257.22 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “4-[(Carboxymethyl)sulfanyl]-3-nitrobenzoic acid” consists of 9 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, 6 oxygen atoms, and 1 sulfur atom .Scientific Research Applications
Analytical Methods for Determining Antioxidant Activity
A critical review by Munteanu and Apetrei (2021) discusses various tests used to determine the antioxidant activity of compounds, including those related to the chemical family of 4-[(Carboxymethyl)sulfanyl]-3-nitrobenzoic acid. These tests assess the antioxidant capacity through spectrophotometry, highlighting the importance of understanding the antioxidant properties of chemicals in fields ranging from food engineering to pharmacy (Munteanu & Apetrei, 2021).
Degradation Processes and Environmental Impact
Research on nitisinone, a compound with structural relevance, by Barchańska et al. (2019), explores its stability and degradation pathways under various conditions. This study provides insights into the environmental fate and behavior of similar nitroaromatic compounds, contributing to a better understanding of their potential risks and benefits (Barchańska et al., 2019).
Photosensitive Protecting Groups
A review by Amit, Zehavi, and Patchornik (1974) presents the application of photosensitive protecting groups, including those related to 3-nitrobenzoic acid derivatives, in synthetic chemistry. This highlights the potential of such compounds in developing new synthetic methodologies and their applications in creating light-sensitive materials (Amit, Zehavi, & Patchornik, 1974).
Pharmacological Activities and Molecular Mechanisms
The pharmacological activities and mechanisms of gallic acid, a compound with similarities in functional groups to 4-[(Carboxymethyl)sulfanyl]-3-nitrobenzoic acid, are reviewed by Bai et al. (2020). This work emphasizes the anti-inflammatory properties and molecular mechanisms of such compounds, suggesting their potential in treating inflammation-related diseases (Bai et al., 2020).
Environmental Contamination and Removal Techniques
Prasannamedha and Kumar (2020) provide a review on the removal of sulfamethoxazole, an environmental pollutant with a functional group related to nitrobenzoic acids, from aqueous solutions. This highlights the environmental persistence of such compounds and the importance of developing effective removal techniques to mitigate their impact (Prasannamedha & Kumar, 2020).
Mechanism of Action
- The primary target of this compound is not explicitly mentioned in the available literature. However, we know that it is used as an expectorant mucolytic to alleviate respiratory symptoms associated with increased mucus viscosity .
- Reducing Mucus Viscosity : 4-[(Carboxymethyl)sulfanyl]-3-nitrobenzoic acid acts as a mucolytic by reducing the viscosity of mucus. It achieves this by breaking down the disulfide bonds within mucin glycoproteins, making the mucus less sticky and more easily expelled from the airways .
- Blocking Bacterial Adherence : By altering the mucus properties, it prevents bacterial adherence to respiratory epithelial cells, reducing the risk of pulmonary infections .
- The compound affects the viscoelastic properties of mucus, which is crucial for maintaining airway clearance. It likely modulates the expression or activity of enzymes involved in mucin glycoprotein synthesis and secretion .
Target of Action
Mode of Action
Biochemical Pathways
properties
IUPAC Name |
4-(carboxymethylsulfanyl)-3-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO6S/c11-8(12)4-17-7-2-1-5(9(13)14)3-6(7)10(15)16/h1-3H,4H2,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCYKOZBAMATGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Carboxymethyl)sulfanyl]-3-nitrobenzoic acid |
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